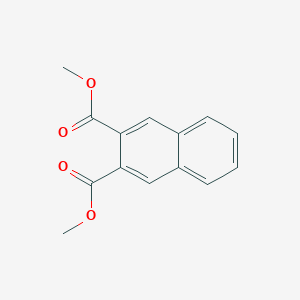
Dimethyl 2,3-naphthalenedicarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to dimethyl 2,3-naphthalenedicarboxylate involves several methods, including reactions between naphthols and dimethyl acetylenedicarboxylate in the presence of phosphites. These reactions lead to the formation of stable oxa-2 lambda 5-phosphaphenanthrene derivatives and benzochromene derivatives, showcasing the versatility of dimethyl acetylenedicarboxylate as a reagent (Yavari, Anary‐Abbasinejad, & Hossaini, 2003). Additionally, a novel 1,8-photoaddition of dimethyl 1,4-naphthalenedicarboxylate to alkenes has been observed, further highlighting innovative synthetic pathways for creating complex molecules (Kubo, Inoue, & Sakai, 1992).
Molecular Structure Analysis
The crystal structures of 2,6-naphthalenedicarboxylic acid and its dimethyl ester have been elucidated, providing insight into the conformation and bonding within these compounds. These studies reveal that the ester groups in dimethyl 2,6-naphthalenedicarboxylate exhibit a significant twist out of the mean ring plane, impacting their molecular geometry and interactions (Kaduk & Golab, 1999).
Chemical Reactions and Properties
Research has demonstrated various reactions involving dimethyl 2,3-naphthalenedicarboxylate, including complexation with cyclodextrins. These studies provide valuable information on the stoichiometry, formation constants, and thermodynamic parameters of the complexes formed, offering insights into the compound's chemical behavior and potential applications (Alvariza, Usero, & Mendicuti, 2007).
Wissenschaftliche Forschungsanwendungen
Summary of the Application
Dimethyl 2,3-naphthalenedicarboxylate has been used to study its complexation with 2-hydroxypropyl-α-, -β and -γ-cyclodextrins (HP CDs) in aqueous solution . This research is significant as it provides insights into the behavior of these complexes, which can be useful in various applications, such as drug delivery systems.
Methods of Application or Experimental Procedures
The methods used in this research include Fluorescence Spectroscopy , Circular Dichroism , and Molecular Mechanics . These techniques were used to study the complexation of 2,3-dimethyl naphthalenedicarboxylate with HP CDs in aqueous solution .
Results or Outcomes
The results of this research provided valuable information about the stoichiometry, the association constants, and the enthalpy and entropy changes during the complexation . The analysis of quenching and induced circular dichroism experiments and molecular mechanics calculations in the presence of water, provided information about the forces responsible for the complexation and the geometry of the complexes .
Eigenschaften
IUPAC Name |
dimethyl naphthalene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14(16)18-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDGBCOIHNLQMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350791 | |
| Record name | Dimethyl 2,3-naphthalenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,3-naphthalenedicarboxylate | |
CAS RN |
13728-34-2 | |
| Record name | Dimethyl 2,3-naphthalenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



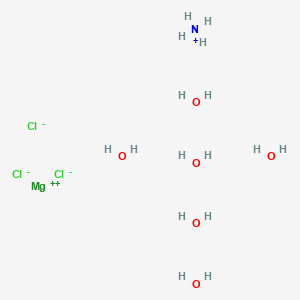
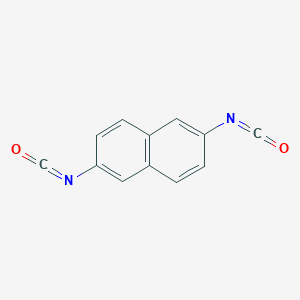
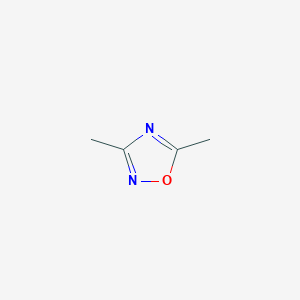
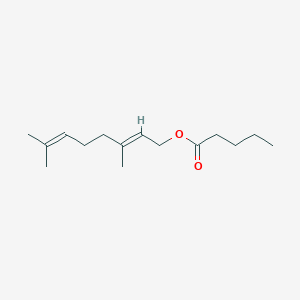
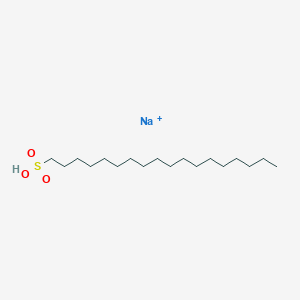
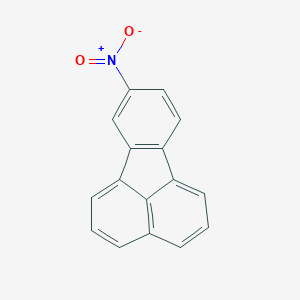
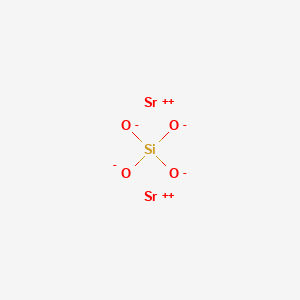

![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)
![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
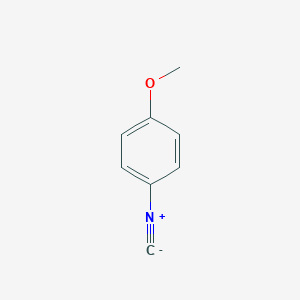
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)

